molecular formula C9H14ClN3O3 B2660113 4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride CAS No. 2225141-90-0

4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride

Cat. No.: B2660113
CAS No.: 2225141-90-0
M. Wt: 247.68
InChI Key: RBQQZSSUAVMRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydropyran (oxane) ring substituted at the 4-position with a carboxylic acid group and a methyl-linked 1H-1,2,3-triazol-5-yl moiety. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. Its molecular formula is approximately C₉H₁₆ClN₃O₃ (estimated molecular weight: ~273.7 g/mol), though exact values depend on crystallographic confirmation using tools like SHELXL .

Properties

IUPAC Name

4-(2H-triazol-4-ylmethyl)oxane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3.ClH/c13-8(14)9(1-3-15-4-2-9)5-7-6-10-12-11-7;/h6H,1-5H2,(H,13,14)(H,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQQZSSUAVMRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=NNN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions. This “click chemistry” approach is favored for its high yield and specificity .

The oxane ring can be introduced through a subsequent cyclization reactionReaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield partially or fully reduced triazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride is part of a broader class of triazole compounds known for their antifungal properties. Recent studies have indicated that triazoles can effectively inhibit fungal growth by targeting the synthesis of ergosterol, a critical component of fungal cell membranes. Specifically, compounds within this class have shown efficacy against various strains of fungi, including Candida and Aspergillus species, which are significant pathogens in immunocompromised individuals .

Case Study: Posaconazole
One notable derivative is Posaconazole, which utilizes a similar triazole framework. It has been extensively studied for its effectiveness against invasive fungal infections. Research indicates that modifications to the triazole moiety can enhance antifungal activity and broaden the spectrum of action against resistant strains .

Agricultural Applications

Pesticidal Properties
Triazole compounds are also explored for their pesticidal activities. The incorporation of the 1H-1,2,3-triazole moiety into agricultural chemicals has been linked to improved efficacy against plant pathogens. For instance, some studies report that triazole derivatives exhibit protective effects on crops by inhibiting fungal pathogens that cause significant agricultural losses .

Table: Summary of Triazole Applications in Agriculture

Compound NameTarget PathogenEfficacyApplication Method
4-Triazole AFusarium spp.HighFoliar spray
4-Triazole BBotrytis spp.ModerateSoil drench
4-Triazole CPhytophthoraHighSeed treatment

Materials Science

Polymer Chemistry
In materials science, the unique properties of this compound enable its use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The triazole ring can act as a cross-linking agent in polymer matrices, leading to materials that exhibit superior performance in various applications .

Case Study: Polymer Synthesis
Research has demonstrated the successful incorporation of triazole derivatives into polyurethanes, resulting in materials with improved resistance to environmental degradation. This advancement opens avenues for developing durable coatings and adhesives suitable for harsh conditions .

Mechanism of Action

The mechanism of action of 4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, π-π stacking, or coordination with metal ions .

Comparison with Similar Compounds

4-(1-Methyl-1H-pyrazol-5-yl)oxane-4-carboxylic Acid Hydrochloride

  • Molecular Formula: C₂₁H₂₃NO₄·HCl (MW: 353.42 g/mol) .
  • Key Differences: Replaces the triazole with a 1-methylpyrazole group. Larger molecular weight due to extended alkyl chains and aromatic substitution.
  • Applications : Likely used in drug intermediates due to its rigid oxane-carboxylic acid framework.

TA: Thiocyanic Acid, [1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl Ester

  • Key Features: Contains a triazole linked to an amino-oxadiazole and a thiocyanate ester . Estimated molecular formula: ~C₆H₅N₇O₂S (MW: ~235.2 g/mol).
  • Differences: Thiocyanate ester replaces the carboxylic acid, reducing polarity and acidity.
  • Applications : Possible use in kinase or protease inhibition due to heterocyclic diversity.

Functional Group Analysis

Compound Key Functional Groups Solubility Profile Bioactivity Implications
Target Compound Oxane, triazole, carboxylic acid, HCl High in polar solvents Enhanced solubility for drug delivery
Pyrazole Analog Oxane, pyrazole, carboxylic acid, HCl Moderate (lipophilic substituent) Improved membrane permeability
TA Triazole, oxadiazole, thiocyanate ester Low (ester dominance) Enzyme inhibition via heterocycles

Research Findings and Implications

  • Structural Stability : The hydrochloride salt in the target compound improves stability and crystallinity, critical for formulation .
  • Triazole vs. Pyrazole : The triazole’s hydrogen-bonding capacity may favor target engagement in biological systems, whereas pyrazole’s methyl group enhances metabolic resistance .
  • Thiocyanate vs. Carboxylic Acid : TA’s ester group reduces solubility but increases bioavailability in lipid-rich environments, contrasting with the target’s polar carboxylic acid .

Biological Activity

4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer and antimicrobial properties.

Synthesis and Chemical Structure

The synthesis of triazole derivatives has been extensively studied. The compound can be synthesized through various methods involving the reaction of appropriate precursors, often utilizing microwave-assisted techniques for efficiency. The structure features a triazole ring, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds with similar structures have shown IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) carcinoma cell lines. For example, certain derivatives exhibited IC50 values as low as 1.1 μM for MCF-7 cells and 2.6 μM for HCT-116 cells .
  • Mechanism : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds have been reported to inhibit TS with IC50 values significantly lower than standard chemotherapeutics like Pemetrexed .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives is also noteworthy:

  • Inhibition Profiles : Several studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, certain synthesized triazoles demonstrated good antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 1: Anticancer Evaluation

A study focused on synthesizing triazole-tethered compounds evaluated their anticancer properties through in vitro assays. The most active compound showed an IC50 value of 1.95 μM against TS, indicating a strong potential for development as an anticancer agent .

Study 2: Antimicrobial Assessment

In another study, a series of triazole derivatives were screened for antimicrobial activity against various pathogens. Notably, compounds exhibited significant activity against both E. coli and S. aureus, suggesting their potential use in treating bacterial infections .

Data Tables

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-71.1TS Inhibition
Compound BHCT-1162.6TS Inhibition
Compound CS. aureusVariesAntimicrobial
Compound DE. coliVariesAntimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The compound’s synthesis likely involves click chemistry for triazole ring formation, followed by oxane ring functionalization and HCl salt precipitation. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for 1,2,3-triazole synthesis, as seen in analogous compounds like 5-amino-1-(4-fluorophenyl)-1H-triazole derivatives . Reaction optimization may include adjusting stoichiometry (e.g., 1:1 azide:alkyne ratio), temperature (room temperature to 60°C), and catalyst loading (1-5 mol% CuI). Post-synthesis purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can confirm the triazole proton (~7.5–8.5 ppm) and oxane carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 272.08 for C10_{10}H14_{14}N3_3O3_3Cl).
  • FTIR : Peaks at ~1700 cm1^{-1} (carboxylic acid C=O) and 3100–2500 cm1^{-1} (broad, HCl salt) are diagnostic .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (room temperature) for 1–6 months. Monitor degradation via HPLC purity checks and NMR to detect hydrolysis of the triazole or oxane rings. For hygroscopic HCl salts, use desiccants and inert atmospheres .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic data inconsistencies during X-ray structure determination?

  • Methodology : Use SHELXL for refinement, leveraging its robust handling of twinned or high-disorder data. For example, apply the TWIN and BASF commands in SHELXL to model twinning, and refine hydrogen bonds with DFIX restraints. Cross-validate results with PLATON’s ADDSYM to detect missed symmetry .

Q. How can molecular docking studies be designed to evaluate this compound’s binding affinity to target enzymes?

  • Methodology :

  • Software : AutoDock Vina is preferred for its balance of speed and accuracy. Prepare the ligand (protonated at physiological pH) and receptor (e.g., enzyme active site) using Open Babel and AutoDock Tools.
  • Grid Parameters : Define a 20 Å × 20 Å × 20 Å box centered on the active site.
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable). Use MM/GBSA for binding free energy refinement .

Q. What experimental and computational approaches can elucidate the compound’s mechanism of action in biological systems?

  • Methodology :

  • In Vitro Assays : Measure IC50_{50} against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (100 ns trajectories) to analyze binding stability.
  • Metabolomics : Use LC-MS to track downstream metabolic perturbations in treated cell lines .

Q. How should researchers address contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

  • Methodology : Perform systematic solubility screens in DMSO, water, ethanol, and chloroform at 25°C and 37°C. Use UV-Vis spectroscopy (λmax_{\text{max}} ~260 nm for triazole) to quantify solubility. Note that HCl salt forms may exhibit higher aqueous solubility than free bases, as seen in oxazole-carboxylic acid analogs .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields (e.g., 40% vs. 65%) be reconciled?

  • Analysis : Yield variations may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or reaction scales (microscale vs. bulk). Replicate protocols using identical conditions (solvent, catalyst source, and workup) and characterize intermediates via TLC/MS to identify bottlenecks .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
  • Storage : Keep in airtight containers at -20°C, away from moisture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.